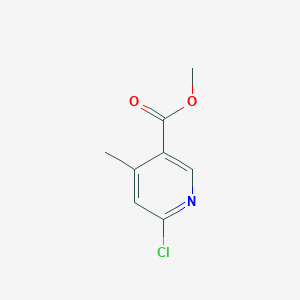

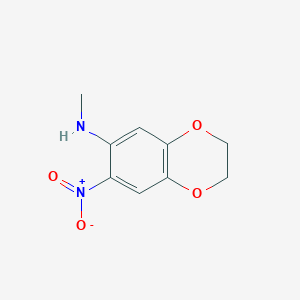

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Descripción general

Descripción

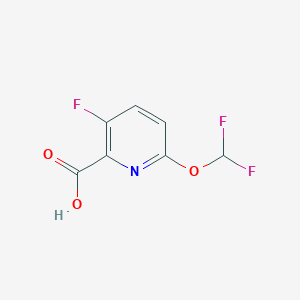

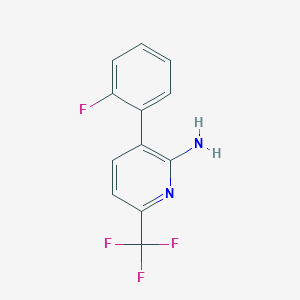

“N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine” is a complex organic compound. It contains a benzodioxin ring, which is a type of aromatic ether. The “N-methyl” indicates the presence of a methyl group attached to a nitrogen atom, and “7-nitro” refers to a nitro group attached at the 7th position of the benzodioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzodioxin ring, a nitro group at the 7th position, and a methyl group attached to a nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group and the amine group. These functional groups are often involved in redox reactions and acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Aplicaciones Científicas De Investigación

Antibacterial Applications

This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Hemolytic Activity

The hemolytic study of these molecules showed that most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Structure–Activity Relationship

The structure–activity relationship of this compound has been studied in detail. This molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Inhibition of Cholinestrases

The studied compounds exhibited moderate to weak inhibition of cholinestrases .

Inhibition of Lipoxygenase Enzymes

The compounds also showed moderate inhibition of lipoxygenase enzymes .

Potential Therapeutic Agents

The compound has been synthesized as a possible therapeutic agent . The compound showed moderate inhibitory potential against AChE enzyme .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to have antibacterial properties .

Mode of Action

It’s worth noting that similar compounds have shown antibacterial activity, particularly against bacterial biofilms .

Biochemical Pathways

It’s known that similar compounds have shown inhibitory effects on bacterial biofilms , which suggests that they may interfere with the biochemical pathways involved in biofilm formation and maintenance.

Result of Action

Similar compounds have shown inhibitory effects on bacterial biofilms , suggesting that they may have antibacterial properties.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other substances, temperature, ph, and the specific characteristics of the bacterial strains they are acting upon .

Propiedades

IUPAC Name |

N-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLJAMZQXJCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |

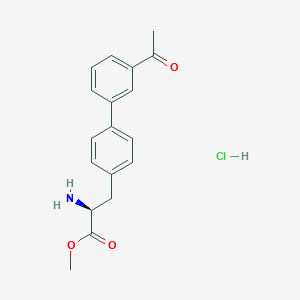

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)